2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 445265-77-0
VCID: VC21496282
InChI: InChI=1S/C17H16BrN3S/c1-21-7-6-16-14(10-21)8-13(9-19)17(20-16)22-11-12-4-2-3-5-15(12)18/h2-5,8H,6-7,10-11H2,1H3
SMILES: CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=CC=C3Br
Molecular Formula: C17H16BrN3S
Molecular Weight: 374.3g/mol

2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile

CAS No.: 445265-77-0

Cat. No.: VC21496282

Molecular Formula: C17H16BrN3S

Molecular Weight: 374.3g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile - 445265-77-0

Specification

CAS No. 445265-77-0
Molecular Formula C17H16BrN3S
Molecular Weight 374.3g/mol
IUPAC Name 2-[(2-bromophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Standard InChI InChI=1S/C17H16BrN3S/c1-21-7-6-16-14(10-21)8-13(9-19)17(20-16)22-11-12-4-2-3-5-15(12)18/h2-5,8H,6-7,10-11H2,1H3
Standard InChI Key CLKZQJVBFYJDQJ-UHFFFAOYSA-N
SMILES CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=CC=C3Br
Canonical SMILES CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=CC=C3Br

Introduction

Chemical Properties

Physical Properties

Based on its structural characteristics, 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile is expected to exhibit specific physical properties that would influence its handling, formulation, and application in various contexts.

The compound likely exists as a crystalline solid at room temperature with a pale yellow to off-white appearance, which is characteristic of many heterocyclic compounds containing conjugated systems. Due to its predominantly hydrophobic nature, it would be expected to have limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

The calculated partition coefficient (Log P) would likely be in the range of 3.5-4.0, indicating a relatively lipophilic molecule that could potentially cross biological membranes. This property would be significant for any biological applications being considered.

Table 2: Predicted Physical Properties

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidTypical for similar heterocyclic compounds
ColorPale yellow to off-whiteBased on conjugation extent and heteroatoms
Melting Point155-185°CEstimated from similar naphthyridine derivatives
SolubilityPoor in water (<0.1 mg/mL); Good in DCM, CHCl3, DMFBased on hydrophobic character and functional groups
Log P~3.5-4.0Calculated from structure (lipophilicity measure)
UV Absorption~280-310 nmExpected from aromatic system with heteroatoms

Chemical Reactivity

The reactivity profile of 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile is determined by its functional groups, which provide multiple sites for chemical transformations.

Bromine Functionality

The bromine atom at the ortho position of the benzyl group represents a key reactive site:

  • It can participate in metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille), allowing for the introduction of various carbon-based substituents.

  • Metal-halogen exchange reactions with organolithium reagents would generate reactive intermediates for further functionalization.

  • The ortho position of the bromine creates a specific steric environment that can influence the reactivity and selectivity of these transformations.

Sulfanyl Linkage

The thioether (sulfanyl) group connects the bromobenzyl moiety to the naphthyridine core and offers several reaction possibilities:

  • Oxidation to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

  • Potential alkylation at the sulfur atom under specific conditions to form sulfonium salts.

  • The linkage provides a certain degree of rotational flexibility, which would influence the three-dimensional arrangement of the bromobenzyl group relative to the naphthyridine core.

Nitrile Group

The nitrile functionality at position 3 of the naphthyridine core is a versatile group for chemical transformations:

  • Hydrolysis to carboxylic acid under acidic or basic conditions, typically requiring elevated temperatures.

  • Reduction to primary amine using lithium aluminum hydride or other reducing agents.

  • Addition reactions with nucleophiles, including Grignard reagents, to form ketones after hydrolysis.

  • Participation in cycloaddition reactions to form heterocyclic systems.

Tetrahydronaphthyridine Core

The partially saturated naphthyridine core could undergo various transformations:

  • Potential for functionalization at various positions through electrophilic or nucleophilic reactions.

  • The nitrogen atoms provide basic sites that could participate in alkylation or acylation reactions.

  • The saturated portion of the ring system might undergo oxidation to increase the degree of unsaturation.

Table 3: Key Reactive Sites and Potential Transformations

Reactive SitePotential TransformationsReagents/Conditions
BromineCross-coupling reactionsPd(PPh3)4, boronic acids, Na2CO3, dioxane/H2O, 80-100°C
Metal-halogen exchangen-BuLi, THF, -78°C
Sulfanyl groupOxidation to sulfoxideH2O2 (30%), acetic acid, 20-40°C
Oxidation to sulfonem-CPBA (2 equiv.), DCM, 0°C to RT
NitrileHydrolysis to carboxylic acid6M HCl, reflux or 2M NaOH, reflux
Reduction to amineLiAlH4, THF, 0°C to reflux
Naphthyridine coreN-alkylationAlkyl halide, K2CO3, acetone, reflux
Ring oxidationDDQ, dioxane, reflux

Synthesis Methods

Retrosynthetic Analysis

A logical approach to synthesizing 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile would involve disconnection of the thioether linkage as a key strategic step, leading to two main fragments: a 2-mercapto-naphthyridine derivative and a 2-bromobenzyl halide.

The retrosynthetic analysis would proceed as follows:

  • Disconnection of the C-S bond to give 2-mercapto-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile and 2-bromobenzyl bromide or chloride

  • Further disconnection of the mercapto-naphthyridine to appropriate precursors for constructing the heterocyclic core

Route A: Alkylation of Thiol Intermediate

This approach focuses on the preparation of a 2-mercapto-naphthyridine intermediate followed by alkylation with 2-bromobenzyl halide:

  • Synthesis of 2-chloro-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile through cyclization reactions

  • Conversion of the 2-chloro derivative to the 2-mercapto compound using thiourea or sodium hydrosulfide

  • Alkylation of the thiol with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate

Route B: Construction of the Naphthyridine Core with Pre-installed Sulfanyl Group

In this approach, the sulfanyl group is incorporated earlier in the synthesis:

  • Preparation of a suitable precursor containing the 2-bromobenzylsulfanyl group

  • Cyclization to form the naphthyridine core with the sulfanyl group already in place

  • Introduction or modification of functional groups as needed

Reaction Conditions and Optimization

Successful synthesis would require careful control of reaction conditions:

  • Temperature control is crucial, particularly for the alkylation step, which typically requires moderate temperatures (25-60°C)

  • Selection of appropriate solvents, with DMF, acetone, or THF being common choices for alkylation reactions

  • Base selection, with K2CO3 or Cs2CO3 often preferred for thiol alkylation to minimize side reactions

  • Careful purification protocols, likely involving column chromatography with appropriate eluent systems

Table 4: Synthetic Steps and Conditions

Synthetic StepReagentsConditionsExpected Yield
Thiol formationThiourea, EtOH then NaOHReflux 6h, then RT 2h65-80%
Alkylation2-Bromobenzyl bromide, K2CO3DMF, 40-50°C, 8-12h70-85%
Naphthyridine cyclizationAppropriately substituted precursorsThermal conditions, catalyst55-75%
Nitrile introductionAppropriate cyanating agentCu-mediated, elevated temp.60-75%

Anti-inflammatory Activity

The compound's structure suggests potential for interaction with inflammatory pathways, possibly through inhibition of specific enzymes involved in the inflammatory cascade.

Central Nervous System Activity

The compound's lipophilicity and structural features suggest potential for blood-brain barrier penetration, which could make it relevant for central nervous system applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a primary tool for structural confirmation of 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile.

In the 1H NMR spectrum, key signals would include:

  • Aromatic protons of the bromobenzyl group (approximately 7.10-7.60 ppm)

  • The methylene protons adjacent to sulfur (approximately 4.20-4.40 ppm)

  • The N-methyl group (approximately 2.40-2.60 ppm)

  • The methylene protons of the tetrahydro ring (approximately 1.80-3.50 ppm)

  • The vinyl proton of the naphthyridine core (approximately 7.80-8.20 ppm)

13C NMR would provide additional structural confirmation through signals for the nitrile carbon (approximately 115-120 ppm), aromatic carbons (120-145 ppm), and aliphatic carbons (20-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

  • C≡N stretching vibration (approximately 2200-2240 cm-1)

  • Aromatic C=C stretching (approximately 1400-1600 cm-1)

  • C-Br stretching (approximately 550-650 cm-1)

  • C-S stretching (approximately 600-700 cm-1)

Mass Spectrometry

Mass spectrometric analysis would show:

  • Molecular ion peaks with the characteristic isotope pattern of bromine (M and M+2 peaks in approximately 1:1 ratio)

  • Fragment ions corresponding to loss of the bromobenzyl group

  • Fragments related to the naphthyridine core

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be valuable for:

  • Assessing purity

  • Developing analytical methods for quality control

  • Monitoring reactions during synthesis

Typical HPLC conditions might include:

  • C18 reversed-phase column

  • Mobile phase gradient of acetonitrile and water with buffer

  • UV detection at wavelengths corresponding to the compound's absorption maxima

X-ray Crystallography

X-ray crystallography would provide definitive structural confirmation, including:

  • Bond lengths and angles

  • Three-dimensional arrangement of substituents

  • Potential intramolecular and intermolecular interactions in the crystal lattice

Table 6: Expected Analytical Data

Analytical TechniqueExpected ResultsSignificance
1H NMRAromatic signals (7.10-7.60 ppm); SCH2 (4.20-4.40 ppm); N-CH3 (2.40-2.60 ppm)Structural confirmation
13C NMRC≡N (115-120 ppm); aromatic C (120-145 ppm); aliphatic C (20-60 ppm)Carbon framework verification
IRC≡N (~2220 cm-1); aromatic bands (1400-1600 cm-1); C-Br (550-650 cm-1)Functional group identification
MSM+ and M+2 in 1:1 ratio; fragmentation patternMolecular weight and structure confirmation
HPLCRetention time dependent on conditionsPurity assessment

Structure-Property Relationships

Lipophilicity and Membrane Permeability

The lipophilic nature of 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile would influence its interaction with biological membranes. The calculated Log P value of approximately 3.5-4.0 places it in a range that generally allows for good membrane permeability, which is important for cellular uptake and bioavailability.

Metabolic Considerations

Several sites in the molecule may be susceptible to metabolic transformation, which is relevant for any potential pharmaceutical applications:

  • The benzylic carbon adjacent to sulfur is a likely site for oxidative metabolism

  • The sulfur atom could undergo oxidation to sulfoxide or sulfone

  • The partially saturated ring of the naphthyridine core might be subject to oxidation

  • The nitrile group could potentially undergo hydrolysis to an amide or carboxylic acid

Understanding these potential metabolic pathways would be crucial for assessing the compound's stability in biological systems and for identifying possible metabolites.

Electronic Properties

The electronic distribution within the molecule would influence its interactions with biological targets:

These electronic features collectively determine the potential binding interactions with proteins, enzymes, and other biological macromolecules.

Table 7: Structure-Property Relationships

Research Applications and Future Directions

Synthetic Methodology Development

Further research into the synthesis of 2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro naphthyridine-3-carbonitrile and related compounds could focus on:

  • Development of more efficient synthetic routes with fewer steps

  • Exploration of green chemistry approaches to reduce environmental impact

  • Investigation of catalytic methods for key transformation steps

  • Optimization of reaction conditions to improve yields and reduce byproduct formation

Biological Activity Exploration

Comprehensive biological screening would be valuable to identify potential applications:

  • Enzyme inhibition assays focusing on kinases, proteases, and other relevant targets

  • Antimicrobial testing against a panel of bacterial and fungal strains

  • Cell-based assays to assess anticancer activity and cytotoxicity profiles

  • Receptor binding studies to identify potential interactions with neurotransmitter receptors or other signaling molecules

Structure Modification Studies

Systematic modification of the structure could lead to improved properties or new applications:

  • Variation of the halogen substituent (replacing bromine with chlorine, fluorine, or iodine)

  • Modification of the position of the bromine on the benzyl ring

  • Replacement of the nitrile group with other functionalities

  • Introduction of additional substituents on the naphthyridine core

Table 8: Potential Research Directions

Research AreaSpecific FocusPotential Impact
Synthetic methodologyCatalytic methods, green chemistry approachesMore efficient and sustainable production
Biological screeningEnzyme inhibition, antimicrobial activity, receptor bindingDiscovery of new bioactivities
Structure modificationSystematic variation of substituentsOptimization of properties for specific applications
Computational studiesPrediction of properties and activitiesRational design of improved analogs

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